molecular formula C9H10N2OS B2425823 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 1379309-51-9

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2425823
CAS No.: 1379309-51-9
M. Wt: 194.25
InChI Key: NMQFHEJNXHMIEQ-UHFFFAOYSA-N
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Description

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound with a molecular weight of 19426 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with a dihydro-1,3-benzothiazol-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetone, in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: Another heterocyclic compound with similar structural features.

    2-Amino-3,5-dimethylbenzothiazole: Shares the benzothiazole core but differs in functional groups.

Uniqueness

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-amino-3,5-dimethyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-7-8(4-6(5)10)13-9(12)11(7)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQFHEJNXHMIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)SC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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